trans-1-Iodo-2-(pentafluoroethyl)cyclohexane
Description
trans-1-Iodo-2-(pentafluoroethyl)cyclohexane (CAS 38787-67-6) is a halogenated cyclohexane derivative with the molecular formula C₈H₁₀F₅I and a molecular weight of 328.06 g/mol . Its structure features a pentafluoroethyl (-C₂F₅) group and an iodine atom in a trans configuration on the cyclohexane ring. This stereochemical arrangement distinguishes it from its cis isomer (CAS 38787-68-7), which shares the same molecular formula but differs in spatial orientation . Key physical properties include a boiling point of 60°C at 6 mmHg, a density of 1.766 g/cm³, and a refractive index of 1.4512 . The compound is primarily used in synthetic organic chemistry as a fluorinated building block for pharmaceuticals, agrochemicals, and materials science applications.
Properties
Molecular Formula |
C8H10F5I |
|---|---|
Molecular Weight |
328.06 g/mol |
IUPAC Name |
(1S,2R)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
DSLYPUILDQBYTC-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(C(F)(F)F)(F)F)I |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | trans-1-Iodo-2-(pentafluoroethyl)cyclohexane |
| Molecular Formula | C8H10F5I |
| Molecular Weight | 328.06 g/mol |
| CAS Number | 38787-67-6 |
| IUPAC Name | (1R,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
| PubChem CID | 45074729 |
The compound features a cyclohexane ring with substituents in trans configuration, which influences its stereochemical and reactive behavior in synthetic applications.
Preparation Methods
Overview
The synthesis of this compound generally involves the introduction of the pentafluoroethyl group and iodine atom onto the cyclohexane ring with control over stereochemistry. The key synthetic strategies include nucleophilic substitution reactions and radical or electrophilic iodination on appropriately functionalized cyclohexane precursors bearing pentafluoroethyl substituents.
Synthetic Routes
Nucleophilic Substitution Strategy
One common approach involves starting from trans-1-hydroxy-2-(pentafluoroethyl)cyclohexane or its corresponding halide precursor. The hydroxyl group or leaving group at the 1-position is substituted by iodine via an SN2 reaction using iodine sources such as sodium iodide or iodine in the presence of suitable catalysts or solvents.
- Step 1: Preparation of trans-1-hydroxy-2-(pentafluoroethyl)cyclohexane by addition of pentafluoroethylating agents to cyclohexanone derivatives or via organometallic coupling.
- Step 2: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate).
- Step 3: Nucleophilic substitution with iodide ion to afford this compound.
This method allows stereochemical retention and high regioselectivity due to the trans relationship of substituents on the cyclohexane ring.
Radical Iodination Approach
Alternatively, radical iodination of trans-2-(pentafluoroethyl)cyclohexane derivatives can be employed. This involves the generation of a cyclohexyl radical intermediate, which is trapped by iodine sources such as iodine monochloride or N-iodosuccinimide (NIS) under radical initiation conditions (e.g., light or radical initiators).
- This method is useful when direct substitution is challenging.
- It may require careful control of reaction conditions to avoid over-iodination or side reactions.
Electrophilic Iodination of Alkenes
If a cyclohexene intermediate bearing the pentafluoroethyl substituent is available, electrophilic iodination can be performed across the double bond to yield the trans-iodo substituent configuration.
- The reaction typically proceeds via an iodonium ion intermediate.
- Subsequent nucleophilic attack by iodide or solvent leads to trans addition products.
- This method can be stereoselective depending on reaction conditions and substrate structure.
Reagents and Conditions
| Method | Key Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Nucleophilic substitution | Sodium iodide, tosylate intermediates | Polar aprotic solvents (DMF, DMSO), mild heating | High stereochemical control |
| Radical iodination | Iodine monochloride, N-iodosuccinimide, radical initiators (AIBN, light) | Controlled temperature, inert atmosphere | Risk of side reactions, requires optimization |
| Electrophilic iodination | Iodine, iodine salts, alkenes | Room temperature to mild heating | Stereoselective trans addition |
Example Synthetic Procedure (Literature-Based)
- Starting from trans-1-hydroxy-2-(pentafluoroethyl)cyclohexane, convert the hydroxyl group to tosylate using p-toluenesulfonyl chloride and pyridine at 0 °C to room temperature.
- Isolate the tosylate intermediate.
- React the tosylate with sodium iodide in dimethylformamide at 60 °C for several hours.
- Purify the product by column chromatography to obtain this compound in good yield and stereochemical purity.
Analytical and Characterization Data
The identity and purity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic cyclohexane ring protons and the pentafluoroethyl substituent signals; ^19F NMR confirms the pentafluoroethyl group.
- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to 328.06 g/mol.
- Infrared Spectroscopy (IR): Characteristic C–F stretching vibrations.
- X-ray Crystallography: Confirms trans stereochemistry if crystals are obtained.
Research Findings and Notes
- The stereochemical outcome is critical; trans configuration is favored due to steric and electronic factors during substitution reactions.
- The pentafluoroethyl group imparts electron-withdrawing properties, influencing the reactivity of the cyclohexane ring and the iodine substituent.
- The compound serves as a valuable intermediate for further functionalization in fluorine chemistry and medicinal chemistry research.
- Careful control of reaction parameters is necessary to avoid side reactions such as elimination or over-iodination.
Summary Table of Preparation Methods
| Method Type | Advantages | Limitations | Typical Yield Range | Stereochemical Outcome |
|---|---|---|---|---|
| Nucleophilic substitution | High stereoselectivity, mild conditions | Requires pre-functionalization (e.g., tosylate) | Moderate to high (60–85%) | Trans configuration maintained |
| Radical iodination | Direct iodination possible | Side reactions, lower selectivity | Variable (40–70%) | Mixture possible, needs control |
| Electrophilic iodination | Stereoselective addition to alkenes | Requires alkene intermediate | Moderate (50–75%) | Trans addition favored |
Chemical Reactions Analysis
Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Addition Reactions: The pentafluoroethyl group can participate in addition reactions with other organic molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is primarily used in proteomics research as a precursor for the synthesis of fluorine-containing organic molecules . Its unique structure makes it valuable for studying the effects of fluorine substitution on the biological activity of organic compounds. .
Mechanism of Action
The mechanism of action of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with molecular targets through halogen bonding and fluorine interactions . These interactions can influence the compound’s reactivity and binding affinity to specific biological molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane
The cis isomer (CAS 38787-68-7) exhibits distinct physicochemical and safety profiles compared to the trans isomer:
The cis isomer’s higher polarity due to the proximal pentafluoroethyl and iodine groups likely increases its reactivity in substitution reactions. Safety data highlight its irritant properties, necessitating strict handling protocols .
2-Iodo-1-trifluoromethoxy-tetrafluoroethane (CAS 1561-52-0)
This structurally distinct compound (C₃F₇IO) shares iodine and fluorinated substituents but lacks the cyclohexane backbone. Key differences include:
The linear structure of 2-Iodo-1-trifluoromethoxy-tetrafluoroethane reduces steric hindrance, making it more volatile and suitable for solvent applications .
Thiophene-Functionalized Cyclohexane Derivatives
Compounds like 5-(cyclohex-1-en-1-yl)thiophene-2-carbaldehyde (CAS 17138-80-6) introduce heterocyclic thiophene moieties, altering electronic properties and reactivity. Unlike the iodinated trans compound, these derivatives are often used in optoelectronic materials due to their conjugated systems .
Biological Activity
Chemical Structure and Properties
Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is a synthetic organic compound characterized by its molecular formula and a molecular weight of approximately 328.06 g/mol. Its structure features an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring, contributing to its unique chemical properties, including high density (approximately 1.77 g/cm³) and a boiling point of about 60°C at reduced pressure (6 mmHg) .
Synthesis Methods
The compound can be synthesized through various methods that involve the introduction of iodine and pentafluoroethyl groups onto the cyclohexane framework. These synthetic routes are designed to achieve controlled stereochemistry and functionalization, which are crucial for its potential biological applications .
Potential Applications
This compound exhibits several promising biological activities due to its unique structure. The presence of both iodine and pentafluoroethyl groups may enhance its reactivity and interactions with biological systems. Research indicates potential applications in:
- Pharmaceuticals : As a precursor or intermediate in the synthesis of biologically active compounds.
- Material Science : Due to its high density and chemical stability, it may be useful in developing advanced materials.
Table 1: Comparative Biological Activities of Related Compounds
The biological mechanisms through which this compound may exert its effects include:
- Radical Formation : Iodocompounds can participate in radical polymerization processes, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules .
- Cell Membrane Interaction : The lipophilic nature of the pentafluoroethyl group may facilitate membrane penetration, influencing cellular uptake and distribution.
Q & A
Q. What are the established synthetic routes for trans-1-iodo-2-(pentafluoroethyl)cyclohexane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or halogen-exchange reactions. Key variables include solvent choice (e.g., dichloromethane or ethanol), temperature (60–80°C), and iodinating agents (e.g., KI/NaI with oxidizing agents). Optimal purity is achieved through fractional distillation under reduced pressure (6 mmHg), given its boiling point of 60°C and density of 1.766 g/cm³ . Competing side reactions from the pentafluoroethyl group’s electron-withdrawing effects necessitate inert atmospheres (e.g., N₂) to prevent decomposition.
| Synthetic Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 60–80°C |
| Pressure | 6 mmHg (distillation) |
| Yield | 65–75% (typical) |
Q. How can NMR and mass spectrometry differentiate this compound from its cis isomer?
- Methodological Answer :
- ¹H/¹³C NMR : The trans isomer exhibits distinct coupling constants (³Jₐₓ) in axial-equatorial proton splitting (typically 8–12 Hz) compared to the cis isomer’s equatorial-equatorial coupling (2–4 Hz). The pentafluoroethyl group’s deshielding effect shifts adjacent cyclohexane carbons by 5–10 ppm .
- Mass Spectrometry : The molecular ion peak at m/z 328 (C₁₂H₁₅F₅I) is common, but fragmentation patterns differ: the trans isomer shows higher stability, yielding a dominant [M-I]⁺ fragment (m/z 201), while the cis isomer produces more secondary fragments due to steric strain .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (HF/HI gas release during decomposition) .
- Spill Management : Absorb with dry sand or vermiculite; avoid water to prevent exothermic reactions.
- First Aid : For skin contact, wash with copious water (15+ minutes); if inhaled, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize catalytic reactions involving this compound?
- Methodological Answer : A Box-Behnken design (BBD) minimizes experimental runs while modeling interactions between variables (e.g., catalyst loading, temperature, reaction time). For example, in cyclohexane oxidation, BBD identified optimal conditions at 12.0 g/L catalyst, 71.4°C, and 8 min, achieving 92.7% efficiency . ANOVA validates model significance (p < 0.05), and residual plots diagnose data outliers.
| Variable | Range | Optimal Value |
|---|---|---|
| Catalyst loading | 10–14 g/L | 12.0 g/L |
| Temperature | 60–80°C | 71.4°C |
| Reaction time | 5–10 min | 8 min |
Q. What kinetic models explain the radical-initiated decomposition pathways of this compound?
- Methodological Answer : High-temperature regimes favor hydrogen abstraction by oxygen atoms, forming cyclohexane radicals. Rate constants (k) follow Arrhenius behavior, with uncertainty factors (Fₗ/Fᵤ) quantified via Monte Carlo simulations. For example, k = 1.2×10¹⁰ exp(−15,000/RT) cm³/mol·s, with Fₗ = 0.7 and Fᵤ = 1.3 for 95% confidence . Coupled GC-MS and EPR spectroscopy track radical intermediates, while sensitivity analysis prioritizes rate-limiting steps.
Q. How do solvent polarity and non-covalent interactions affect the reactivity of this compound in SN² reactions?
- Methodological Answer : Low-polarity solvents (e.g., cyclohexane) stabilize transition states via dispersion forces, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity but risk side reactions with the pentafluoroethyl group. Activity coefficients (γ) in cyclohexane exceed 10⁶ for sulfonamides, indicating strong non-ideal behavior . Computational DFT studies (B3LYP/6-311+G**) correlate solvent polarity (ε) with activation energy (Eₐ), showing a 15–20 kJ/mol reduction in ε < 5 solvents .
Q. What crystallographic software and refinement strategies resolve structural ambiguities in halogenated cyclohexanes?
- Methodological Answer : SHELXL refines X-ray diffraction data using least-squares minimization and twin-law corrections for high-resolution structures. OLEX2 integrates charge-flipping algorithms for disordered pentafluoroethyl groups, with R-factors < 5% for I > 2σ(I). Key steps:
Data Collection : Mo-Kα radiation (λ = 0.7107 Å), 100 K cooling.
Refinement : Anisotropic displacement parameters for iodine and fluorine atoms.
Validation : PLATON checks for missed symmetry and solvent voids .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported thermodynamic properties of halogenated cyclohexanes?
- Methodological Answer : Discrepancies in entropy (ΔS) or enthalpy (ΔH) arise from measurement techniques (e.g., calorimetry vs. computational). For this compound:
- Experimental : Gas-phase ΔS measured via GC-headspace analysis.
- Computational : ΔS calculated via Gaussian09 using vibrational frequencies.
Statistical error propagation (95% CI) and Bland-Altman plots identify systematic biases. Cross-validate with DSC (differential scanning calorimetry) to resolve outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
